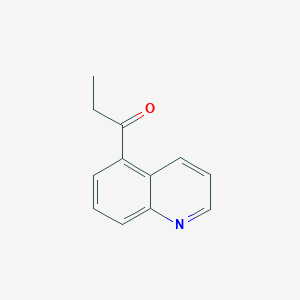

1-(Quinolin-5-yl)propan-1-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-quinolin-5-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-12(14)10-5-3-7-11-9(10)6-4-8-13-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYNIPGVGZFHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C2C=CC=NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308979 | |

| Record name | 1-(5-Quinolinyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053655-90-5 | |

| Record name | 1-(5-Quinolinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Quinolinyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Reactions Pertaining to 1 Quinolin 5 Yl Propan 1 One

Investigation of Reaction Pathways and Intermediates in Quinoline-Ketone Formation

The formation of the quinoline (B57606) ring system, a bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, can be achieved through various classical and modern synthetic methods. acs.org These reactions often proceed through a series of reactive intermediates. The specific synthesis of a ketone-substituted quinoline like 1-(Quinolin-5-yl)propan-1-one is predicated on the choice of starting materials and the reaction pathway, which dictates the formation of key intermediates.

Several named reactions, such as the Combes, Doebner-von Miller, and Friedländer syntheses, are foundational for constructing the quinoline core. researchgate.netnih.gov The Friedländer synthesis, for instance, is a prominent method that involves the condensation of a 2-aminoaryl ketone or aldehyde with a carbonyl compound that has a reactive α-methylene group, followed by a cyclodehydration step. nih.govacs.org

The reaction mechanism for many quinoline syntheses commences with the formation of a Schiff base or an enamine intermediate. In a pathway analogous to the Niementowski synthesis, which reacts anthranilic acids with ketones, the initial step is often the formation of a Schiff base, followed by an intramolecular condensation to yield an imine intermediate. wikipedia.org Subsequent dehydration leads to the cyclization and aromatization that forms the stable quinoline ring. wikipedia.org Alternatively, under acidic or basic conditions, the reaction may begin with an intermolecular condensation before the formation of the imine intermediate. wikipedia.org

In iron-catalyzed multicomponent reactions, which offer an efficient route to substituted quinolines, the proposed mechanism often involves the in situ generation of key intermediates. rsc.org For example, an imine can be formed from an aniline (B41778) and an aldehyde. This imine then reacts with an enolate, generated from a ketone, to form an adduct. rsc.org This adduct undergoes an intramolecular cyclization via a nucleophilic attack of the aryl C-H bond onto a carbonyl group, creating a new ring. rsc.org The final steps involve dehydration and aromatization to yield the quinoline product. rsc.org Radical-mediated pathways have also been explored, involving intermediates such as imidoyl and vinyl radicals that undergo intramolecular cyclization to form the quinoline skeleton. wiley.com

A summary of common quinoline synthesis pathways and their characteristic intermediates is presented below.

| Synthesis Method | Typical Precursors | Key Intermediates | Driving Force |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | Schiff base, Enamine | Formation of stable aromatic ring, Dehydration nih.govacs.org |

| Niementowski Synthesis | Anthranilic acid + Ketone/Aldehyde | Schiff base, Imine | Intramolecular condensation, Dehydration wikipedia.org |

| Combes Synthesis | Aniline + β-Diketone | β-Amino enone | Acid-catalyzed cyclization, Dehydration researchgate.net |

| Doebner-von Miller | Aniline + α,β-Unsaturated carbonyl | Enamine, Dihydroquinoline | Oxidative aromatization researchgate.net |

| Fe-Catalyzed MCR | Aniline + Aldehyde + Ketone/Alkyne | Imine, Enolate, Propargylamine | Intramolecular hydroarylation, Oxidative aromatization rsc.org |

Stereoelectronic Control and Regioselectivity in Synthetic Transformations

The substitution pattern of a quinoline derivative is critically dependent on stereoelectronic factors and the regioselectivity of the synthetic method employed. Achieving substitution specifically at the C-5 position, as in this compound, requires precise control over the reaction.

Regioselectivity: The final position of substituents on the quinoline ring is often determined by the structure of the precursors. In ring-forming syntheses, the substitution on the initial aniline derivative dictates the regiochemical outcome. For instance, in a Combes-type synthesis starting with a meta-substituted aniline, the acid-catalyzed cyclization of the intermediate β-amino enone can lead to two different regioisomers (5-substituted or 7-substituted quinolines). The directing effect of the substituent on the aniline ring, whether electron-donating or electron-withdrawing, influences the position of the intramolecular electrophilic attack, thereby controlling the product ratio.

In palladium-catalyzed syntheses, regioselectivity can be exceptionally high. For example, the coupling of 7-quinolyltriflates with vinylstannanes occurs exclusively at the C-7 position, demonstrating complete chemo- and regioselectivity even when other reactive sites are present. mdpi.com Similarly, in cobalt-catalyzed C-H activation/cyclization reactions of anilines with alkynes, complete regioselectivity has been achieved in the synthesis of substituted quinolines. nih.gov The choice of catalyst, ligand, and solvent can be optimized to favor the formation of one regioisomer over another. mdpi.com For example, in the palladium-catalyzed reaction of 2-iodoanilines with alkyl alkynes, the use of Pd(OAc)₂ with a dppe ligand in THF was found to be optimal for both yield and regioselectivity. mdpi.com

Stereoelectronic Effects: Stereoelectronic effects, which encompass the influence of orbital alignment and electronic properties on reactivity, are fundamental to the cyclization steps in quinoline synthesis. nih.govsit.edu.cn The intramolecular annulation that forms the pyridine ring is essentially an electrophilic aromatic substitution reaction on the aniline ring. The transition state of this step is stabilized when the reacting orbitals can achieve optimal overlap. The conformation of the open-chain intermediate is therefore crucial. sit.edu.cn Hyperconjugation and anomeric effects involving lone pairs on nitrogen can influence the conformation and reactivity of intermediates. sit.edu.cn In the transition state leading to cyclization, proper alignment of the p-orbitals of the reacting atoms facilitates the formation of the new C-C bond, and any steric or electronic factors that hinder this alignment will increase the activation energy of the reaction.

The influence of aniline substituents on regioselectivity can be summarized as follows:

| Aniline Precursor | Substituent (at C3) | Electronic Effect | Predicted Major Product | Rationale |

| m-Toluidine | -CH₃ | Electron-Donating (ortho, para-directing) | 7-Methylquinoline | Activates C2 and C6 for electrophilic attack; C6 is less sterically hindered. |

| m-Chloroaniline | -Cl | Electron-Withdrawing (ortho, para-directing) | 5-Chloroquinoline & 7-Chloroquinoline | Deactivates the ring, but directs attack to C2 and C6. Mixture is likely. |

| m-Anisidine | -OCH₃ | Strong Electron-Donating (ortho, para-directing) | 7-Methoxyquinoline | Strongly activates C2 and C6 for electrophilic attack; C6 is favored. |

Kinetic and Thermodynamic Aspects of Reaction Mechanisms

The outcome of a chemical reaction is governed by the interplay between kinetics (the rate of reaction) and thermodynamics (the stability of products). In quinoline synthesis, these factors determine the reaction conditions required and the distribution of products.

Thermodynamic Control: The primary thermodynamic driving force for most quinoline syntheses is the formation of the highly stable, conjugated aromatic quinoline ring system. Reactions are often designed to be irreversible or are driven to completion by the removal of a small molecule byproduct, such as water, which shifts the reaction equilibrium toward the products according to Le Châtelier's principle. wikipedia.org In cases where multiple regioisomers can form, the product distribution may be under either kinetic or thermodynamic control. A kinetically controlled reaction yields the product that is formed fastest (lowest activation energy), whereas a thermodynamically controlled reaction, typically run at higher temperatures for longer times to allow for equilibration, yields the most stable product. The formation of the most stable aromatic isomer is generally the ultimate thermodynamic sink for the reaction.

The table below outlines the factors influencing kinetic and thermodynamic control in quinoline synthesis.

| Control Factor | Kinetic Control | Thermodynamic Control |

| Reaction Temperature | Lower temperatures | Higher temperatures |

| Reaction Time | Shorter reaction times | Longer reaction times |

| Governing Principle | Rate of reaction (lowest activation energy) | Stability of product (lowest Gibbs free energy) |

| Outcome | Favors the product formed fastest | Favors the most stable product |

| Reversibility | Often under irreversible or pseudo-irreversible conditions | Requires a degree of reversibility to allow equilibration |

Chemical Reactivity and Transformations of 1 Quinolin 5 Yl Propan 1 One

Reactions at the Propanone Moiety

The propanone side chain of 1-(Quinolin-5-yl)propan-1-one contains a reactive carbonyl group and adjacent alpha-carbons, which are primary sites for a variety of chemical transformations.

Carbonyl Group Transformations (e.g., nucleophilic additions, condensations)

The carbonyl carbon of the propanone group is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for a range of nucleophilic addition and condensation reactions. Common transformations include the reaction with nitrogen-based nucleophiles to form imine derivatives and condensation with active methylene (B1212753) compounds.

Table 1: Potential Carbonyl Group Transformations

| Reactant | Product Type | General Product Structure |

|---|---|---|

| Hydroxylamine (B1172632) (NH₂OH) | Oxime | |

| Hydrazine (N₂H₄) | Hydrazone | |

| Primary Amines (R-NH₂) | Schiff Base (Imine) |

These reactions are fundamental in synthetic organic chemistry for modifying the ketone functionality and introducing new structural motifs.

Alpha-Carbon Functionalizations (e.g., alkylation, halogenation)

The carbon atoms alpha to the carbonyl group are acidic and can be deprotonated by a suitable base to form an enolate. This enolate intermediate is a potent nucleophile and can react with various electrophiles, enabling functionalization at the alpha-position.

Key alpha-carbon functionalizations include:

Alkylation: The enolate can be alkylated using alkyl halides, introducing new carbon chains.

Halogenation: In the presence of a halogen (e.g., Br₂) and an acid or base catalyst, the alpha-carbon can be halogenated.

Table 2: Examples of Alpha-Carbon Functionalization

| Reaction | Reagents | Product Description |

|---|---|---|

| Alkylation | 1. Base (e.g., LDA) 2. Alkyl Halide (R-X) | An alkyl group (R) is added to the alpha-carbon. |

Rearrangement and Ring Expansion/Contraction Reactions Involving the Ketone

The ketone functionality can participate in several classic rearrangement reactions, leading to significant structural changes. These reactions often involve the migration of a group to an electron-deficient atom. wiley-vch.de

Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester using a peroxy acid or hydrogen peroxide. wiley-vch.de The migration of the quinolinyl group or the ethyl group results in the formation of an ester. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl. wiley-vch.de

Beckmann Rearrangement: The oxime derivative of the ketone can undergo an acid-catalyzed rearrangement to form an N-substituted amide. byjus.commsu.edu This transformation involves the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen. wiley-vch.de

Table 3: Potential Rearrangement Reactions

| Reaction Name | Reagents | Product Type |

|---|---|---|

| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Ester |

Reactivity of the Quinoline (B57606) Nucleus

The quinoline ring system is a fused aromatic heterocycle, consisting of a benzene (B151609) ring and a pyridine (B92270) ring. ecorfan.org Its reactivity is a composite of these two ring systems.

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Quinoline Ring

The quinoline ring can undergo both electrophilic and nucleophilic aromatic substitution, with the site of reaction depending on the reaction conditions and the nature of the ring.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack. Therefore, electrophilic substitution occurs preferentially on the electron-rich benzene ring. reddit.com For the quinoline nucleus, these reactions typically occur at the C-5 and C-8 positions. reddit.comuop.edu.pk The presence of the deactivating propanoyl group at the C-5 position would be expected to direct incoming electrophiles primarily to the C-8 position. The general mechanism begins with the aromatic ring attacking an electrophile to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.com

Table 4: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product Position |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 8-Nitro derivative |

| Sulfonation | Fuming H₂SO₄ | 8-Sulfonic acid derivative |

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic attack occurs on the electron-deficient pyridine ring, typically at the C-2 and C-4 positions. uop.edu.pk These reactions proceed via an addition-elimination mechanism, where a nucleophile adds to the ring to form a stable, negatively charged intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. chemistrysteps.comlibretexts.org The presence of strong electron-withdrawing groups enhances the ring's susceptibility to nucleophilic attack. pressbooks.pubmasterorganicchemistry.com A classic example is the Chichibabin reaction, where quinoline reacts with sodium amide to form 2-aminoquinoline. uop.edu.pk

Table 5: Common Nucleophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product Position |

|---|---|---|

| Amination (Chichibabin) | NaNH₂, liquid NH₃ | 2-Amino derivative |

| Hydroxylation | KOH, 220°C | 2-Hydroxy derivative |

Nitrogen Heteroatom Reactivity (e.g., N-alkylation, N-acylation, quaternization)

The lone pair of electrons on the nitrogen atom of the quinoline ring makes it basic and nucleophilic. ecorfan.org This allows for reactions directly at the heteroatom. orientjchem.org

N-Alkylation and N-Acylation: The nitrogen atom can attack electrophilic carbon atoms, such as those in alkyl halides or acyl chlorides, to form N-alkyl or N-acyl quinolinium salts.

Quaternization: This is a specific type of N-alkylation where the nitrogen atom is alkylated by an alkyl halide to form a stable quaternary ammonium salt, known as a quinolinium salt. The reactivity in quaternization reactions can be influenced by the basicity of the quinoline and steric hindrance around the nitrogen atom. nih.gov

Table 6: Reactions at the Nitrogen Heteroatom

| Reaction Type | Reagents | Product |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkylquinolinium Salt |

| N-Acylation | Acyl Halide (e.g., Acetyl Chloride) | N-Acylquinolinium Salt |

Strategic Derivatization and Scaffold Modification of this compound

The modification of this compound can be systematically approached by targeting either the propanone side chain or the quinoline nucleus. This allows for the generation of a diverse library of analogues with tailored properties.

Introduction of Substituents at the Propanone Side Chain

The propanone side chain offers multiple sites for chemical modification, primarily at the α-carbon and the carbonyl group. The presence of α-protons facilitates enolate formation, which can then react with various electrophiles.

α-Functionalization: The acidity of the α-protons allows for reactions such as α-halogenation, alkylation, and the Mannich reaction. For instance, α-bromination can be achieved using reagents like N-bromosuccinimide (NBS), introducing a useful synthetic handle for further transformations. The Mannich reaction, a three-component condensation involving an amine, formaldehyde, and the active methylene compound, can be employed to introduce aminomethyl groups at the α-position, yielding β-amino-ketones. wikipedia.orgorganic-chemistry.org

Carbonyl Group Transformations: The carbonyl group can undergo a range of reactions typical of ketones. Reduction with agents like sodium borohydride (B1222165) would yield the corresponding secondary alcohol, 1-(quinolin-5-yl)propan-1-ol. This alcohol can be further derivatized, for instance, through esterification or etherification. Reaction with Grignard reagents or other organometallic compounds would lead to the formation of tertiary alcohols.

Condensation reactions with hydrazines or hydroxylamines can be used to construct heterocyclic rings. For example, reaction with hydrazine hydrate can lead to the formation of a pyrazole ring, while hydroxylamine can yield an isoxazole. mdpi.comnih.govnih.gov

| Reaction Type | Reagents | Product Type |

| α-Halogenation | N-Bromosuccinimide (NBS) | α-Bromo-1-(quinolin-5-yl)propan-1-one |

| Mannich Reaction | Formaldehyde, Secondary Amine | β-Amino-1-(quinolin-5-yl)propan-1-one |

| Reduction | Sodium Borohydride (NaBH₄) | 1-(Quinolin-5-yl)propan-1-ol |

| Grignard Reaction | Alkyl/Aryl Magnesium Halide | Tertiary Alcohol Derivative |

| Pyrazole Formation | Hydrazine Hydrate | Pyrazolyl-quinoline Derivative |

| Isoxazole Formation | Hydroxylamine Hydrochloride | Isoxazolyl-quinoline Derivative |

Functionalization of the Quinoline Core

The quinoline ring system is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, functionalization is still possible, often requiring specific catalytic systems. youtube.com

Electrophilic Aromatic Substitution: Electrophilic attack on the quinoline ring typically occurs on the benzene portion of the heterocycle, with positions 5 and 8 being the most favored. youtube.com The presence of the propanoyl group at the 5-position will direct incoming electrophiles to other positions on the carbocyclic ring, primarily the 8-position. Reactions such as nitration, sulfonation, and halogenation can be carried out under appropriate conditions.

Nucleophilic Aromatic Substitution: The pyridine ring of the quinoline system is activated towards nucleophilic attack, particularly at the 2- and 4-positions. However, these reactions often require the presence of a good leaving group, such as a halogen, at these positions.

C-H Activation: Modern synthetic methods, particularly those employing transition metal catalysis, allow for the direct functionalization of C-H bonds. nih.govnih.govresearchgate.net This approach provides a powerful tool for introducing a wide range of substituents, including alkyl, aryl, and heteroaryl groups, onto the quinoline core with high regioselectivity. For instance, palladium-catalyzed C-H arylation or alkylation can be used to introduce new carbon-carbon bonds at specific positions of the quinoline ring. nih.govnih.gov

| Functionalization Type | Typical Reagents/Catalysts | Potential Positions of Substitution |

| Nitration | HNO₃/H₂SO₄ | 8-position |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 8-position |

| C-H Arylation | Aryl Halide, Palladium Catalyst | Various positions on the quinoline ring |

| C-H Alkylation | Alkene/Alkyne, Rhodium Catalyst | Ortho to the nitrogen atom |

Synthesis of Fused and Bridged Analogues

The versatile reactivity of both the quinoline core and the propanone side chain of this compound can be exploited to construct more complex, polycyclic systems.

Synthesis of Fused Heterocycles: The propanone side chain can be elaborated to form a β-diketone, a key precursor for the synthesis of various five- and six-membered heterocyclic rings. For example, Claisen condensation with an appropriate ester would yield a 1,3-diketone derivative. This intermediate can then be cyclized with various binucleophiles.

Pyrazoles: Reaction of the 1,3-diketone with hydrazine or substituted hydrazines affords pyrazole-fused quinolines. mdpi.comnih.gov

Isoxazoles: Cyclocondensation with hydroxylamine yields isoxazole derivatives. nih.govnih.govrsc.org

Pyrimidines: Treatment with urea, thiourea, or guanidine can lead to the formation of pyrimidine rings. bu.edu.egorganic-chemistry.orgmdpi.com

Furthermore, α,β-unsaturated ketone derivatives, prepared, for instance, by an aldol condensation of this compound with an aldehyde, can serve as precursors for the synthesis of fused pyridine rings through reactions like the Kröhnke pyridine synthesis. acs.orgwikipedia.orgresearchgate.net

Pfitzinger Reaction: The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound in the presence of a base, provides a direct route to quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netijsr.net While this compound itself would not be a direct starting material for building another quinoline ring via this method, its derivatives could potentially be employed in related cyclization strategies.

The development of synthetic routes to fused and bridged analogues significantly expands the chemical space accessible from this compound, offering opportunities for the discovery of novel compounds with unique biological or material properties.

Advanced Spectroscopic and Structural Characterization of 1 Quinolin 5 Yl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution 1H and 13C NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicity

High-resolution 1H (proton) and 13C (carbon-13) NMR spectra provide fundamental information about the molecular framework of 1-(Quinolin-5-yl)propan-1-one. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each nucleus. Signal multiplicity (singlet, doublet, triplet, etc.) arises from spin-spin coupling between neighboring non-equivalent nuclei, and the coupling constant (J), measured in Hertz (Hz), provides information about the number and spatial relationship of these neighbors.

In the 1H NMR spectrum of this compound, the aromatic protons of the quinoline (B57606) ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the propanoyl group will appear in the upfield region. The methylene (B1212753) protons (-CH2-) adjacent to the carbonyl group are expected to resonate as a quartet, while the terminal methyl protons (-CH3) will likely appear as a triplet.

The 13C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) is characteristically found far downfield (δ > 190 ppm). The carbons of the quinoline ring will appear in the aromatic region (δ 120-150 ppm), while the aliphatic carbons of the propanoyl chain will be found in the upfield region (δ 0-40 ppm).

Table 1: Predicted 1H NMR Data for this compound

| Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.9 - 9.1 | dd | ~4.2, 1.7 |

| H-3 | 7.5 - 7.7 | dd | ~8.4, 4.2 |

| H-4 | 8.2 - 8.4 | dd | ~8.4, 1.7 |

| H-6 | 8.0 - 8.2 | d | ~8.5 |

| H-7 | 7.7 - 7.9 | t | ~7.8 |

| H-8 | 8.3 - 8.5 | d | ~7.2 |

| -CH2- | 3.1 - 3.3 | q | ~7.2 |

Table 2: Predicted 13C NMR Data for this compound

| Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~204 |

| C-2 | ~151 |

| C-3 | ~122 |

| C-4 | ~135 |

| C-4a | ~129 |

| C-5 | ~137 |

| C-6 | ~130 |

| C-7 | ~127 |

| C-8 | ~125 |

| C-8a | ~148 |

| -CH2- | ~36 |

Note: The data in the tables are predicted values based on general principles and data for similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment

While 1D NMR provides essential data, complex molecules often exhibit signal overlap. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and establish definitive structural assignments. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. wikipedia.org Cross-peaks in a COSY spectrum connect protons that are typically two or three bonds apart, allowing for the tracing of proton-proton networks within the molecule, such as the adjacent protons on the quinoline ring and the ethyl group of the propanoyl chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond 1H-13C correlation). wikipedia.org Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, enabling unambiguous assignment of protonated carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (2JCH and 3JCH). sdsu.edu HMBC is crucial for identifying quaternary (non-protonated) carbons and for connecting different spin systems. For instance, it can show correlations from the methylene protons of the propanoyl group to the carbonyl carbon and to the C-5 and C-6 carbons of the quinoline ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. Cross-peaks arise from the Nuclear Overhauser Effect (NOE), which is distance-dependent. NOESY is instrumental in determining the three-dimensional structure and conformation of a molecule.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound. The absorption of infrared radiation or the inelastic scattering of monochromatic light can be used to identify the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm-1), where specific peaks correspond to the vibrations of particular bonds or functional groups.

For this compound, the FT-IR spectrum is expected to show several characteristic absorption bands:

C-H stretching (aromatic): A series of bands typically appears above 3000 cm-1.

C-H stretching (aliphatic): Bands corresponding to the propanoyl group's methyl and methylene groups are expected in the 2850-3000 cm-1 region.

C=O stretching (ketone): A strong, sharp absorption band is characteristic of the carbonyl group, typically appearing in the range of 1680-1700 cm-1 for an aryl ketone. This is often one of the most intense peaks in the spectrum.

C=C and C=N stretching (aromatic ring): The quinoline ring will exhibit several bands in the 1450-1650 cm-1 region due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds.

Fingerprint Region: The region below 1500 cm-1 is known as the fingerprint region. It contains a complex pattern of peaks from various bending and stretching vibrations that are unique to the molecule as a whole.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Ketone C=O Stretch | 1680 - 1700 | Strong |

| Aromatic C=C/C=N Stretch | 1450 - 1650 | Medium-Strong |

| C-H Bending | 1350 - 1450 | Medium |

Raman Spectroscopy: Complementary Vibrational Analysis

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. While FT-IR is based on the change in dipole moment during a vibration, Raman activity depends on a change in the polarizability of the electron cloud around the molecule.

Generally, symmetric vibrations and bonds involving non-polar groups tend to produce strong Raman signals, while asymmetric vibrations and polar functional groups are often stronger in the IR spectrum. For this compound, Raman spectroscopy would be particularly useful for observing:

Aromatic ring vibrations: The symmetric "ring-breathing" modes of the quinoline system often give rise to strong and sharp Raman bands.

C=C and C=N bonds: These bonds within the aromatic system are highly polarizable and typically show strong Raman scattering.

Aliphatic C-H bonds: While also visible in IR, these vibrations can be clearly observed in the Raman spectrum.

The carbonyl (C=O) stretch, which is very strong in the IR spectrum, is generally weaker in the Raman spectrum. By using both FT-IR and Raman spectroscopy, a more complete picture of the vibrational modes of the molecule can be obtained.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

Upon ionization in the mass spectrometer, this compound (molar mass: 185.22 g/mol ) will form a molecular ion (M+•). This ion will have an m/z value corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine this mass with very high precision, allowing for the calculation of the exact molecular formula.

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often predictable and provides valuable structural information. For this compound, key fragmentation pathways could include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group. This could lead to the loss of an ethyl radical (•CH2CH3) to form a quinolin-5-ylcarbonyl cation ([M - 29]+), or the loss of the quinolin-5-yl radical to form a propanoyl cation ([M - 128]+). The formation of the [M - 29]+ fragment is often a very favorable pathway for ketones.

McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Cleavage within the quinoline ring: The aromatic ring system can also fragment, although this typically requires higher energy.

The most stable fragment often produces the most intense peak in the spectrum, known as the base peak. Analyzing the masses of the molecular ion and the major fragment ions allows for the confirmation of the compound's identity and structure.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical tool for determining the elemental formula of a compound with high accuracy and confidence. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure mass to several decimal places. This precision allows for the calculation of a unique elemental composition, distinguishing between compounds that may have the same nominal mass (isobars).

For this compound, the molecular formula is C₁₂H₁₁NO. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), nitrogen (¹⁴N = 14.003074 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical monoisotopic mass can be calculated with exceptional precision. The experimentally determined exact mass from an HRMS instrument would be compared against this theoretical value. A close match, typically within a few parts per million (ppm), confirms the elemental composition of the analyte.

| Parameter | Details |

| Molecular Formula | C₁₂H₁₁NO |

| Calculated Monoisotopic Mass | 185.08406 Da |

| Composition | Carbon: 12 x 12.000000 Da |

| Hydrogen: 11 x 1.007825 Da | |

| Nitrogen: 1 x 14.003074 Da | |

| Oxygen: 1 x 15.994915 Da | |

| Typical Mass Accuracy | < 5 ppm |

Table 1: High-resolution mass spectrometry data for this compound, detailing its elemental composition and the resulting theoretical exact mass used for confirmation in HRMS analysis.

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion (in this case, the protonated molecule [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, offering a veritable fingerprint that can be used for identification and structural elucidation.

The fragmentation of this compound is expected to follow pathways characteristic of both ketones and the quinoline ring system. slideshare.netwhitman.edu Key fragmentation mechanisms for ketones include alpha-cleavage and the McLafferty rearrangement. whitman.eduyoutube.com

Alpha-Cleavage: This is a primary fragmentation mode for ketones, involving the cleavage of the bond adjacent to the carbonyl group. For this compound, this can occur on either side of the carbonyl. The loss of the ethyl radical (•C₂H₅) is a highly probable pathway, leading to the formation of a stable quinolin-5-yl acylium ion.

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the elimination of a neutral alkene (ethene). whitman.edu

Quinoline Ring Fragmentation: The quinoline ring itself can fragment under collision-induced dissociation. A characteristic fragmentation of the quinoline radical cation involves the loss of a neutral hydrogen cyanide (HCN) molecule. rsc.org

These pathways produce a series of product ions that map the connectivity of the original molecule.

| Proposed Fragment Ion (m/z) | Proposed Formula | Fragmentation Pathway |

| 186.0917 | [C₁₂H₁₂NO]⁺ | Protonated molecule [M+H]⁺ (Precursor Ion) |

| 157.0651 | [C₁₀H₇NCO]⁺ | Alpha-cleavage: Loss of ethyl radical (•C₂H₅) |

| 158.0711 | [C₁₀H₈NO]⁺ | McLafferty rearrangement: Loss of ethene (C₂H₄) |

| 130.0651 | [C₉H₈N]⁺ | Loss of propanone side chain followed by protonation |

| 129.0573 | [C₉H₇N]⁺ | Quinoline cation radical |

| 102.0495 | [C₈H₆]⁺ | Subsequent fragmentation: Loss of HCN from quinoline ring rsc.org |

Table 2: Proposed MS/MS fragmentation pathways for the protonated molecule of this compound. The table outlines the mass-to-charge ratio (m/z), elemental formula, and the specific cleavage event leading to the formation of major product ions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the three-dimensional atomic structure of a crystalline solid. By measuring the diffraction pattern of an X-ray beam interacting with a single crystal of the compound, researchers can construct a detailed model of the electron density and, consequently, the precise positions of atoms within the crystal lattice.

As of this writing, a specific crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, the application of this technique would yield invaluable structural information. The analysis would reveal precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. This includes the planarity of the quinoline ring and the orientation of the propanone substituent relative to the aromatic system. Furthermore, X-ray crystallography elucidates intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how the molecules pack together to form the crystal. This information is crucial for understanding the compound's physical properties.

| Crystallographic Parameter | Information Provided | Typical Value/Description |

| Crystal System | The symmetry of the unit cell. | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | The specific symmetry elements of the crystal. | To be determined (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating lattice unit. | To be determined (in Å and °) |

| Bond Lengths | The distances between bonded atoms. | To be determined (e.g., C=O, C-N, C-C bond distances) |

| Bond Angles | The angles between adjacent bonds. | To be determined (e.g., C-CO-C angle) |

| Torsion Angles | The dihedral angles defining molecular conformation. | To be determined (e.g., Quinoline-Carbonyl torsion) |

| Intermolecular Interactions | Non-covalent forces defining crystal packing. | To be determined (e.g., π-π stacking, C-H···O contacts) |

Table 3: A summary of the key parameters that would be determined from a single-crystal X-ray diffraction analysis of this compound. These parameters collectively provide a complete and unambiguous description of the compound's solid-state structure.

Computational Chemistry and Theoretical Studies of 1 Quinolin 5 Yl Propan 1 One

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods are used to predict molecular geometry, electronic structure, and various reactivity parameters.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.govrsc.org It is frequently employed for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have been shown to provide optimized geometries that are in good agreement with experimental data obtained from X-ray diffraction. acs.orgnih.gov

The analysis of the electronic structure involves examining the distribution of electrons within the molecule, which dictates its chemical behavior. These calculations can reveal important details about bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule. acs.orgnih.gov

Interactive Table: Representative DFT-Calculated Geometric Parameters for a Quinoline Propanone Analog

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.2 Å |

| Bond Length | C-N (quinoline) | ~1.3-1.4 Å |

| Bond Angle | C-C-C (propanone) | ~118-120° |

| Dihedral Angle | Phenyl-Quinoline | ~49.5° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. irjweb.comwikipedia.orgwuxiapptec.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comwikipedia.orgschrodinger.com A smaller gap generally implies higher reactivity. researchgate.net

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated using the chemical potential and hardness.

Interactive Table: Calculated FMO Energies and Reactivity Descriptors for a Quinoline Propanone Analog

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

| Chemical Hardness (η) | 2.2 |

| Electrophilicity Index (ω) | 1.8 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays different colors to represent varying electrostatic potentials. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). Green areas denote neutral potential. researchgate.net

For a molecule like 1-(quinolin-5-yl)propan-1-one, the MEP map would likely show the most negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring, identifying them as primary sites for electrophilic attack. Conversely, the hydrogen atoms of the quinoline ring would likely exhibit a positive potential, making them susceptible to nucleophilic attack. acs.org

The study of noncovalent interactions is crucial for understanding the supramolecular chemistry and crystal packing of a compound. These interactions, though weaker than covalent bonds, play a significant role in determining the physical properties of molecular solids. Computational methods can be used to identify and characterize various types of noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. For quinoline derivatives, these analyses have revealed the presence of various C-H···O, C-H···N, and π-π stacking interactions that govern their crystal structures. acs.org

Hirshfeld surface analysis is a powerful computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govmdpi.com It partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and their relative strengths.

The analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For aromatic compounds like quinoline derivatives, Hirshfeld analysis often reveals significant contributions from H···H, C···H, and O···H contacts. mdpi.com

Interactive Table: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Quinoline Propanone Analog

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45-55% |

| C···H/H···C | 20-30% |

| O···H/H···O | 5-15% |

| N···H/H···N | <5% |

| C···C | <5% |

Molecular Dynamics (MD) Simulations and Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide valuable insights into the conformational flexibility of a molecule and its dynamic behavior in different environments (e.g., in solution). By solving Newton's equations of motion for a system of interacting particles, MD simulations can track the trajectory of each atom, revealing how the molecule changes its shape and interacts with its surroundings.

For a molecule like this compound, MD simulations could be employed to:

Explore the different possible conformations of the propanone side chain relative to the quinoline ring system.

Study the molecule's interactions with solvent molecules to understand its solvation properties.

Investigate its binding dynamics with biological macromolecules, such as enzymes or receptors, to elucidate potential mechanisms of action.

While specific MD simulation studies on this compound were not found in the provided search results, this technique remains a powerful tool for investigating the dynamic aspects of such molecules.

Conformational Landscape and Stability of this compound

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bond connecting the propanoyl group to the quinoline ring. This rotation dictates the spatial orientation of the carbonyl group relative to the aromatic system, giving rise to various conformers with distinct energy levels. Theoretical studies, typically employing quantum mechanical methods such as Density Functional Theory (DFT), are instrumental in mapping this potential energy surface and identifying the most stable conformations.

The stability of different conformers is influenced by a combination of steric and electronic effects. The planarity of the quinoline ring is a key structural feature, and the most stable conformers are those that minimize steric hindrance between the ethyl group of the propanone moiety and the hydrogen atom at the C4 position of the quinoline ring. Furthermore, electronic interactions, such as conjugation between the carbonyl group's π-system and the aromatic π-system of the quinoline ring, play a crucial role in stabilizing certain conformations. The extent of this conjugation is highly dependent on the dihedral angle between the plane of the carbonyl group and the plane of the quinoline ring.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C4-C5-C(O)-Cα) | Relative Energy (kcal/mol) | Key Interactions |

| A (Planar, anti) | ~180° | 0.00 | Maximized conjugation, minimized steric hindrance |

| B (Planar, syn) | ~0° | > 5.0 | Significant steric clash between C=O and C4-H |

| C (Perpendicular) | ~90° | ~ 2-4 | Disrupted conjugation, reduced steric interaction |

Note: This table is illustrative and based on general principles of conformational analysis. The exact energy values would require specific quantum chemical calculations.

Dynamic Behavior and Solvent Effects

The conformational landscape of this compound is not static. At room temperature, the molecule possesses sufficient thermal energy to overcome the rotational barriers between different conformers, leading to a dynamic equilibrium. The rates of interconversion between conformers can be studied computationally using molecular dynamics (MD) simulations. These simulations can provide insights into the flexibility of the molecule and the timescales of conformational changes.

The surrounding environment, particularly the solvent, can significantly influence the conformational equilibrium and dynamic behavior. Solvents with different polarities can stabilize different conformers to varying extents. For instance, a polar solvent is likely to stabilize conformers with a larger dipole moment more effectively than nonpolar solvents. This can lead to a shift in the conformational equilibrium and potentially alter the dominant conformation in solution compared to the gas phase.

Computational methods like the Polarizable Continuum Model (PCM) can be used to incorporate the effects of a solvent in quantum chemical calculations. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of conformational energies in different solvent environments. While direct experimental or computational studies on the solvent effects on this compound are not available, research on other quinoline derivatives has shown that solvent polarity can influence their spectroscopic and electronic properties, which are intrinsically linked to their molecular conformation. ijpras.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models are valuable for predicting the properties of new or untested compounds, thereby accelerating the process of chemical research and development.

Derivation of Molecular Descriptors Relevant to Reactivity and Stability

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, a wide range of descriptors can be calculated using computational chemistry software. These descriptors can be broadly categorized as:

Constitutional Descriptors: These are the simplest descriptors and reflect the molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic structure, reactivity, and stability of the molecule. Important quantum chemical descriptors for this compound would include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. ijpras.com

Dipole Moment: This descriptor quantifies the polarity of the molecule.

Partial Atomic Charges: These indicate the distribution of electron density within the molecule and can help identify potential sites for electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting intermolecular interactions. nih.govacs.org

Studies on various quinoline derivatives have successfully used such descriptors to build QSAR/QSPR models for predicting their biological activities and physicochemical properties. dergipark.org.tr

Table 2: Selected Molecular Descriptors and Their Relevance

| Descriptor Category | Descriptor Name | Relevance to Reactivity and Stability |

| Quantum Chemical | HOMO Energy | Electron-donating ability; susceptibility to electrophilic attack |

| Quantum Chemical | LUMO Energy | Electron-accepting ability; susceptibility to nucleophilic attack |

| Quantum Chemical | HOMO-LUMO Gap | Chemical reactivity and kinetic stability |

| Quantum Chemical | Dipole Moment | Polarity and intermolecular interactions |

| Geometrical | Molecular Surface Area | Interaction with solvents and biological receptors |

Predictive Models for Physicochemical Properties

Once a set of relevant molecular descriptors has been calculated for a series of related compounds, statistical methods can be employed to develop a QSPR model. This typically involves identifying a subset of descriptors that are most correlated with the property of interest and then using techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a predictive equation.

For this compound, QSPR models could be developed to predict a variety of physicochemical properties, including but not limited to:

Boiling point

Melting point

Solubility

LogP (octanol-water partition coefficient)

Reactivity parameters

The accuracy and predictive power of a QSPR model are assessed through rigorous validation procedures, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. While no specific QSPR models for this compound are reported in the provided search context, the principles of QSPR are widely applied to quinoline derivatives for the prediction of their properties. researchgate.net

Future Research Directions in Quinoline Propanone Chemistry

Exploration of Novel Synthetic Pathways for C-5 Substituted Quinoline (B57606) Ketones

The synthesis of quinoline derivatives has a rich history, with established methods like the Skraup, Doebner-von Miller, and Friedländer syntheses being foundational. However, achieving regioselective substitution, particularly at the C-5 position, remains a significant challenge. Future research will likely focus on developing novel synthetic pathways that offer greater control and efficiency.

One promising avenue is the strategic functionalization of pre-existing quinoline rings. A metal-free protocol for the C-5 halogenation of 8-substituted quinoline derivatives has been established, which could serve as a critical entry point. This method allows for the introduction of a halogen at the C-5 position, which can then be subjected to cross-coupling reactions to introduce the desired propanoyl group.

Another area of exploration is the adaptation of classical methods. The Friedländer synthesis, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, could be reimagined with novel starting materials designed to favor C-5 substitution. Research into new catalytic systems for this reaction could also yield greater regioselectivity.

Furthermore, the development of one-pot synthesis methodologies will be a key focus. These approaches, which combine multiple reaction steps into a single procedure, offer significant advantages in terms of time, resources, and environmental impact.

Table 1: Comparison of Potential Synthetic Strategies for C-5 Substituted Quinoline Ketones

| Synthetic Strategy | Potential Advantages | Key Challenges |

| C-5 Halogenation followed by Cross-Coupling | High regioselectivity for C-5 functionalization. | Multi-step process; potential for side reactions during cross-coupling. |

| Modified Friedländer Synthesis | Utilizes well-established reaction principles. | Achieving high regioselectivity for C-5 can be difficult. |

| Novel Cyclization Reactions | Potential for high atom economy and novel molecular scaffolds. | Requires significant research and development of new reaction conditions. |

| One-Pot Methodologies | Increased efficiency and reduced waste. | Complex reaction optimization; potential for competing reaction pathways. |

Development of Highly Selective Catalytic Systems for Functionalization

The direct C-H functionalization of quinolines is a highly sought-after transformation in organic synthesis. While functionalization at positions such as C-2, C-4, and C-8 is relatively well-established, the C-5 position has proven to be more elusive. The development of highly selective catalytic systems is paramount to overcoming this challenge.

Transition-metal catalysis has emerged as a powerful tool for C-H activation. Research into cobalt(II)-catalyzed C-5 sulfonylation of quinolines has demonstrated the potential for regioselective functionalization at this position. Future work will likely expand on this, exploring other transition metals and catalytic systems for the direct introduction of acyl groups at C-5. Iron-catalyzed C-5 alkylation of 8-aminoquinolines has also been reported, suggesting that a similar approach could be developed for acylation.

A key strategy in achieving regioselectivity is the use of directing groups. The 8-amino group has been effectively utilized to direct functionalization to the C-5 position. Future research will likely explore a wider range of directing groups that can be temporarily installed and subsequently removed, offering greater synthetic flexibility. The design of novel ligands for transition metal catalysts will also play a crucial role in enhancing selectivity.

Table 2: Overview of Catalytic Systems for Quinoline Functionalization

| Catalyst Type | Target Position | Directing Group Requirement | Potential for C-5 Acylation |

| Palladium-based | C-2, C-3, C-8 | Often required | Moderate |

| Rhodium-based | C-2, C-8 | Often required | Moderate |

| Copper-based | C-2, C-8 | Often required | Low to Moderate |

| Iron-based | C-5 (alkylation) | Yes (e.g., 8-amino) | High (by extension) |

| Cobalt-based | C-5 (sulfonylation) | Yes (e.g., 8-amino) | High (by extension) |

Advanced Computational Methodologies for Predicting Complex Reactivity

As synthetic chemistry becomes increasingly complex, the ability to predict reaction outcomes becomes invaluable. Advanced computational methodologies are set to play a pivotal role in the design of synthetic routes for compounds like 1-(Quinolin-5-yl)propan-1-one.

Density Functional Theory (DFT) has become a powerful tool for understanding electronic structures and predicting molecular reactivity. rsc.org By calculating properties such as electronegativity, chemical hardness, and frontier molecular orbital energies, researchers can gain insights into the most probable sites for electrophilic or nucleophilic attack, guiding the design of regioselective reactions. rsc.org

Quantitative Structure-Activity Relationship (QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models for the reactivity of quinoline derivatives. nih.gov These models correlate structural features with chemical reactivity, allowing for the in silico screening of potential substrates and reaction conditions.

Machine learning is also emerging as a transformative tool in chemistry. doaj.org By training algorithms on large datasets of known reactions, it is possible to develop models that can predict the outcomes of new reactions with a high degree of accuracy. doaj.org These models can be used to predict regioselectivity in C-H functionalization reactions, identify optimal catalysts, and even propose novel synthetic pathways. doaj.org This predictive power will significantly accelerate the discovery and optimization of synthetic routes to C-5 substituted quinoline ketones.

Integration of Automation and High-Throughput Techniques in Synthesis and Characterization

The integration of automation and high-throughput techniques is revolutionizing the field of chemical synthesis and analysis. These technologies offer the potential to dramatically accelerate the discovery and optimization of synthetic pathways for compounds like this compound.

Automated synthesis platforms, often utilizing flow chemistry, enable the rapid and reproducible synthesis of compound libraries. syrris.com These systems can perform multi-step syntheses with precise control over reaction parameters, allowing for the efficient exploration of a wide range of reaction conditions. rsc.org This is particularly valuable for optimizing the synthesis of complex molecules where multiple variables need to be fine-tuned.

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds for a specific property. bmglabtech.com In the context of synthesis, HTS can be used to quickly screen different catalysts, solvents, and other reaction parameters to identify the optimal conditions for a desired transformation. bmglabtech.com This can significantly reduce the time and resources required for reaction development.

The combination of automated synthesis and HTS creates a powerful closed-loop system for reaction optimization. An automated platform can synthesize a library of compounds under varying conditions, which are then screened using HTS. The results of the screening can then be used to inform the next round of synthesis, creating an iterative cycle of optimization that can rapidly converge on the ideal reaction conditions. This integrated approach will be instrumental in developing efficient and scalable syntheses for C-5 substituted quinoline ketones and their derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for 1-(Quinolin-5-yl)propan-1-one?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of quinoline derivatives using propanoyl chloride under Lewis acid catalysis (e.g., AlCl₃). Characterization should include ¹H/¹³C NMR to confirm the ketone moiety and quinoline ring substitution, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for unambiguous structural confirmation. For novel compounds, elemental analysis and high-resolution MS are essential .

Q. How should researchers address low yields during the synthesis of this compound?

- Methodological Answer : Optimize reaction conditions by screening solvents (e.g., dichloromethane vs. nitrobenzene), adjusting stoichiometry of the Lewis acid catalyst, or employing microwave-assisted synthesis to reduce reaction time. Monitor intermediates via thin-layer chromatography (TLC) and purify using column chromatography with gradient elution. Document all variations in the Supporting Information to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Conflicting NMR or MS data may arise from impurities, tautomerism, or crystallographic disorder. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For crystallographic ambiguities, refine structures using software like SHELXL with disorder modeling and validate via R-factor analysis . Cross-validate findings with computational methods (e.g., DFT calculations for predicted spectra) .

Q. What experimental design considerations are critical for pharmacological studies involving this compound?

- Methodological Answer :

- Dose-Response Curves : Include positive/negative controls (e.g., known kinase inhibitors if studying enzyme inhibition) and test a wide concentration range (e.g., 0.1–100 µM) to determine IC₅₀/EC₅₀ values.

- Statistical Robustness : Use ≥3 biological replicates and apply ANOVA or non-parametric tests (e.g., Mann-Whitney U) for significance.

- Data Reporting : Adhere to ARRIVE guidelines for in vivo studies, detailing compound purity, solvent used (e.g., DMSO), and vehicle controls .

Q. How can crystallographic disorder in this compound derivatives be addressed during structure refinement?

- Methodological Answer : In cases of positional disorder (e.g., flexible alkyl chains), apply multi-component refinement in SHELXL to model alternate conformations. Use thermal ellipsoid plots to visualize atomic displacement parameters. Validate with the CIF check tool and report residual electron density peaks in the Supporting Information .

Q. What strategies ensure reproducibility of biological assays for this compound?

- Methodological Answer :

- Standardized Protocols : Pre-treat cells/tissues under consistent conditions (e.g., serum starvation duration).

- Compound Handling : Store solutions in anhydrous DMSO at −80°C to prevent hydrolysis. Confirm stability via HPLC-UV before assays.

- Data Transparency : Publish raw datasets (e.g., fluorescence readings, Western blot images) in repositories like Figshare or Zenodo .

Data Analysis and Reporting

Q. How should researchers handle conflicting bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies may stem from pharmacokinetic factors (e.g., poor bioavailability). Perform ADME profiling (absorption, distribution, metabolism, excretion) using hepatic microsome assays and Caco-2 cell permeability tests. Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro data .

Q. What are the best practices for reporting synthetic and analytical data in journals?

- Methodological Answer :

- Synthesis : Tabulate yields, reaction times, and purification methods.

- Characterization : Include full spectral data (NMR shifts, coupling constants) in the Supporting Information. For X-ray structures, deposit CIF files in the Cambridge Structural Database.

- Compliance : Follow journal-specific guidelines (e.g., Beilstein Journal’s limit of 5 compounds in the main text) .

Tables for Key Data

Table 1 : Recommended Analytical Techniques for this compound

| Property | Technique | Critical Parameters |

|---|---|---|

| Purity | HPLC-UV | Column: C18; Mobile phase: MeCN/H₂O (70:30) |

| Structure | X-ray crystallography | Resolution: <1.0 Å; R-factor: <0.05 |

| Solubility | Nephelometry | Solvent: PBS (pH 7.4); Temperature: 25°C |

Table 2 : Common Pitfalls in Pharmacological Studies

| Issue | Solution | Reference |

|---|---|---|

| Low aqueous solubility | Use cyclodextrin complexes or nanoformulations | |

| Off-target effects | Perform counter-screening assays |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.